molecular formula C13H15NO2S B14185661 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one CAS No. 918828-16-7

3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B14185661
CAS No.: 918828-16-7
M. Wt: 249.33 g/mol
InChI Key: OAZBYKHTFCLPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one is a compound that features a combination of a hydroxyphenyl group, a sulfanyl group, and a pyrrolidinyl group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through the reaction of a suitable precursor with pyrrolidine under basic conditions.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with a sulfanyl precursor.

    Formation of the Prop-2-en-1-one Backbone: The final step involves the formation of the prop-2-en-1-one backbone through a condensation reaction, typically using an aldehyde and a ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The prop-2-en-1-one backbone can be reduced to form alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. The sulfanyl group can act as a nucleophile, facilitating covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one

Uniqueness

3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of the hydroxyphenyl and sulfanyl groups, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups with the pyrrolidinyl group enhances its versatility in various applications.

Properties

CAS No.

918828-16-7

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

3-(4-hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C13H15NO2S/c15-11-3-5-12(6-4-11)17-10-7-13(16)14-8-1-2-9-14/h3-7,10,15H,1-2,8-9H2

InChI Key

OAZBYKHTFCLPDT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C=CSC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.